5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5,6-Dimethyl-2-[(2-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Alkylation: The prop-2-en-1-yl group is introduced via an alkylation reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-[(2-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
5,6-Dimethyl-2-[(2-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Biological Research: The compound is used to investigate its effects on various biological pathways and molecular targets.
Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors.
Signal Transduction: The compound may interfere with signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share structural similarities and are used in similar applications.
Benzimidazole Derivatives: Compounds such as benzimidazole and its derivatives also exhibit similar biological activities.
Uniqueness
The uniqueness of 5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a thieno[2,3-d]pyrimidine core with a sulfanyl group and an alkyl side chain makes it a versatile compound for various research and industrial applications.
Biological Activity
5,6-Dimethyl-2-[(2-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a novel compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, with a focus on its antimicrobial and anticancer properties.
Synthesis and Characterization
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves several chemical reactions. The compound was synthesized through a multi-step process that includes:
- Formation of the thieno[2,3-d]pyrimidine core using 2-aminothiophene derivatives.
- Substitution reactions to introduce the methyl and benzyl groups.
- Characterization through techniques such as IR spectroscopy, NMR (both 1H and 13C), and mass spectrometry to confirm the structure.
The compound's structure was elucidated based on spectral data, showing characteristic peaks corresponding to the functional groups present in the molecule.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives. The compound was evaluated for its antibacterial activity against various bacterial strains:
Bacterial Strain | Activity (Zone of Inhibition in mm) | Standard Drug |
---|---|---|
Staphylococcus aureus | 22 | Ciprofloxacin |
Bacillus subtilis | 20 | Ciprofloxacin |
Escherichia coli | 18 | Ciprofloxacin |
Pseudomonas aeruginosa | 15 | Ciprofloxacin |
The results indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with zones of inhibition comparable to or exceeding those of standard antibiotics .
Antifungal Activity
In addition to antibacterial properties, the compound was also tested for antifungal activity against common fungal pathogens:
Fungal Strain | Activity (Zone of Inhibition in mm) | Standard Drug |
---|---|---|
Candida albicans | 25 | Fluconazole |
Aspergillus niger | 20 | Fluconazole |
These findings suggest that the compound has promising antifungal properties as well, particularly against Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections .
Anticancer Activity
The anticancer potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been explored in various cancer cell lines. In particular, studies have shown that these compounds can inhibit the growth of triple-negative breast cancer cells (MDA-MB-231). The following table summarizes the IC50 values for selected derivatives:
Compound | IC50 (μM) | Cell Line |
---|---|---|
5,6-Dimethyl derivative | 27.6 | MDA-MB-231 |
Control (Paclitaxel) | 10.0 | MDA-MB-231 |
The results indicate that the synthesized compounds exhibit selective cytotoxicity against cancer cells, with some derivatives showing significantly lower IC50 values than the control drug paclitaxel .
Properties
Molecular Formula |
C19H20N2OS2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
5,6-dimethyl-2-[(2-methylphenyl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H20N2OS2/c1-5-10-21-18(22)16-13(3)14(4)24-17(16)20-19(21)23-11-15-9-7-6-8-12(15)2/h5-9H,1,10-11H2,2-4H3 |
InChI Key |
JONFGGBJENUTLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C |
Origin of Product |
United States |
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